2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Nitration: The nitration of a suitable aromatic precursor to introduce a nitro group.
Reduction: The reduction of the nitro group to an amino group.
Acylation: The acylation of the amino group with butyryl chloride to form the butyrylamino derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a benzene ring.
2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[5-(butanoylamino)-2-chlorophenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-2-5-16(22)20-11-8-9-14(19)15(10-11)21-17(23)12-6-3-4-7-13(12)18(24)25/h3-4,6-10H,2,5H2,1H3,(H,20,22)(H,21,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVLXWUDYPHWNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.